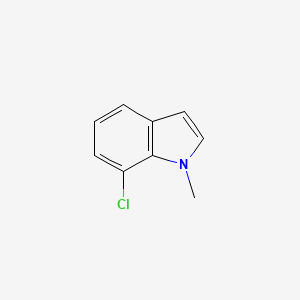

7-chloro-1-methyl-1H-indole

Description

Significance of the Indole (B1671886) Scaffold in Chemical and Biological Research

The indole nucleus is a prevalent structural motif found in a multitude of natural products, including the essential amino acid tryptophan, neurotransmitters like serotonin, and various alkaloids. nih.govpcbiochemres.com This widespread occurrence in biologically active molecules has cemented the indole scaffold's importance in drug discovery and development. rjpn.orgmdpi.com Its ability to interact with a wide range of biological targets has led to the development of numerous indole-containing drugs with diverse therapeutic applications, such as anticancer, anti-inflammatory, and antimicrobial agents. mdpi.comopenmedicinalchemistryjournal.comajchem-b.com In the realm of chemical research, the indole ring system serves as a versatile building block for the synthesis of complex organic molecules and functional materials. rjpn.org

Overview of Substituted Indole Derivatives in Contemporary Chemistry

The strategic placement of various substituents on the indole ring allows for the fine-tuning of its electronic and steric properties, leading to a vast library of derivatives with tailored functionalities. pcbiochemres.compnu.ac.ir Common modifications include halogenation, alkylation, acylation, and the introduction of other heterocyclic rings. These substitutions can profoundly impact the compound's reactivity, solubility, and biological activity. pcbiochemres.com For instance, halogenation can enhance a compound's metabolic stability and membrane permeability, while N-alkylation can alter its binding affinity to specific receptors. mdpi.com The continuous development of novel synthetic methodologies has further expanded the accessible chemical space of substituted indoles, enabling the creation of increasingly complex and potent molecules. openmedicinalchemistryjournal.com

Positioning of 7-Chloro-1-methyl-1H-indole within Halogenated and N-Methylated Indole Systems

This compound belongs to a specific class of substituted indoles characterized by two key structural features: a chlorine atom at the 7-position of the indole ring and a methyl group attached to the nitrogen atom (N1). The presence of the electron-withdrawing chlorine atom at the C7 position influences the electron density distribution of the aromatic system, impacting its reactivity in electrophilic substitution reactions. evitachem.com The N-methylation prevents the formation of hydrogen bonds at the indole nitrogen and increases the compound's lipophilicity. This combination of a halogen and an N-methyl group positions this compound as a valuable intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. smolecule.com

Interactive Data Tables

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H8ClN | bldpharm.com |

| Molecular Weight | 165.62 g/mol | bldpharm.com |

| CAS Number | 620175-78-2 | bldpharm.com |

| Compound Name | Key Structural Features | CAS Number |

|---|---|---|

| 7-Chloro-1H-indole-2-carboxylic acid | Chlorine at C7, Carboxylic acid at C2 | [28899-75-4] sigmaaldrich.com |

| This compound-2-carboxylic acid | Chlorine at C7, Methyl at N1, Carboxylic acid at C2 | [1082766-49-1] alfa-chemistry.comaccelachem.combldpharm.com |

| This compound-2,3-dione | Chlorine at C7, Methyl at N1, Dione at C2 and C3 | cymitquimica.comuni.lusmolecule.com |

| 4-Bromo-7-chloro-1-methyl-1H-indole | Bromine at C4, Chlorine at C7, Methyl at N1 | [1379352-82-5] fluorochem.co.uk |

Structure

3D Structure

Properties

Molecular Formula |

C9H8ClN |

|---|---|

Molecular Weight |

165.62 g/mol |

IUPAC Name |

7-chloro-1-methylindole |

InChI |

InChI=1S/C9H8ClN/c1-11-6-5-7-3-2-4-8(10)9(7)11/h2-6H,1H3 |

InChI Key |

JTAASMMWIYJFTO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C1C(=CC=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 7 Chloro 1 Methyl 1h Indole and Its Precursors

Strategies for Indole (B1671886) Ring Formation with 7-Chloro Substitution

The formation of the indole ring with a pre-determined substituent at the 7-position requires careful selection of starting materials and reaction pathways to ensure correct regiochemistry.

Classical methods for indole synthesis can be adapted to produce 7-chloroindoles by using appropriately substituted precursors. The Fischer and Leimgruber-Batcho syntheses are two prominent examples.

The Fischer indole synthesis is a robust method that involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. youtube.comnih.gov To generate a 7-substituted indole, an ortho-substituted arylhydrazine is required. Specifically, for 7-chloro-1H-indole, the synthesis would commence with (2-chlorophenyl)hydrazine. The ortho-chloro substituent on the hydrazine (B178648) directs the cyclization to form the bond between the nitrogen and the unsubstituted carbon of the benzene (B151609) ring, thereby placing the chlorine atom at the C7 position of the resulting indole. youtube.com

The Leimgruber-Batcho indole synthesis provides another versatile route, starting from o-nitrotoluenes. orgsyn.org For the synthesis of 7-chloro-1H-indole, 3-chloro-2-nitrotoluene (B1582514) serves as the starting material. This compound is first condensed with a formamide (B127407) acetal, such as N,N-dimethylformamide dimethyl acetal, to form an enamine. Subsequent reductive cyclization of this intermediate, typically using a reducing agent like Raney nickel with hydrazine or catalytic hydrogenation, yields the target 7-chloro-1H-indole. A streamlined, one-pot variation of this method has been shown to be effective for producing 7-chloroindole (B1661978) with high yields. journalijar.com

| Method | Precursor | Key Reagents | Typical Product |

| Fischer Indole Synthesis | (2-Chlorophenyl)hydrazine | Aldehyde/Ketone, Acid catalyst | 7-Chloro-1H-indole |

| Leimgruber-Batcho Synthesis | 3-Chloro-2-nitrotoluene | DMF-DMA, Pyrrolidine, Reducing agent (e.g., Raney Ni/H₂) | 7-Chloro-1H-indole |

A comparative overview of classical syntheses adapted for 7-chloroindole production.

Directing halogenation to the C7 position of an existing indole or indoline (B122111) core is a significant challenge due to the inherent reactivity of other positions (primarily C3). Modern synthetic chemistry has overcome this through transition-metal-catalyzed C-H activation, which utilizes directing groups to achieve high regioselectivity.

Palladium and Rhodium catalysts are frequently employed for this purpose. acs.orgresearchgate.net These methods typically involve installing a removable directing group on the indole nitrogen. For instance, N-pyrimidyl indolines can undergo Rh(III)-catalyzed C7 halogenation with N-halosuccinimides (NCS for chlorination) to produce the corresponding 7-haloindolines in good to excellent yields. researchgate.net Similarly, Pd-catalyzed methods using a removable directing group have been developed for the regioselective halogenation of indolines at the C7 position. acs.org The N-pivaloyl group has also been identified as a crucial directing group for achieving high regioselectivity in Rhodium-catalyzed C7 functionalization. nih.gov These C-H functionalization strategies offer an efficient pathway to install a chlorine atom precisely at the desired position on the indole's benzene core. acs.org

| Catalyst System | Directing Group | Halogen Source | Substrate | Key Advantage |

| Rh(III) Complex | N-Pyrimidyl | N-Chlorosuccinimide (NCS) | Indoline | Excellent regioselectivity and broad substrate scope. researchgate.net |

| Pd(II) Complex | Removable N-directing group | N-Chlorosuccinimide (NCS) | Indoline | Enables subsequent functionalization post-halogenation. acs.org |

| Rh(I)/Rh(III) Complex | N-Pivaloyl | Acrylates, Styrenes | Indole | High conversion and selectivity for C7 alkenylation. nih.gov |

A summary of modern catalytic methods for regioselective C7-functionalization of indole derivatives.

N-Methylation Strategies for the Indole Nitrogen Atom

Once the 7-chloroindole scaffold is obtained, the final step is the introduction of a methyl group onto the indole nitrogen.

The direct N-methylation of 7-chloro-1H-indole is the most straightforward approach. This is typically achieved by treating the indole with a base to deprotonate the nitrogen, followed by reaction with a methylating agent. A common and effective combination is sodium hydride (NaH) as the base and methyl iodide (MeI) as the electrophile in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). acs.org

Alternative mild methylation methods have also been developed. One such method uses methyl trifluoroacetate (B77799) (MTFA) in the presence of a base like potassium tert-butoxide (t-BuOK) at room temperature. researchgate.net Another approach employs formaldehyde (B43269) as the C1 source in combination with a hydrosilane, which can achieve N-methylation of indoles without the need for a strong base or transition-metal catalyst. chemrxiv.org

| Methylating Agent | Base | Solvent | Key Features |

| Methyl iodide (MeI) | Sodium hydride (NaH) | DMF or THF | Classical, high-yielding method. acs.org |

| Methyl trifluoroacetate (MTFA) | Potassium tert-butoxide (t-BuOK) | DMF | Mild conditions, good functional group tolerance. researchgate.net |

| Formaldehyde (CH₂O) | None (Silane-mediated) | Hexafluoroisopropanol (HFIP) | Transition-metal-free and base-free conditions. chemrxiv.org |

Common reagents and conditions for the direct N-methylation of 7-chloro-1H-indole.

Integrated strategies aim to construct the 7-chloro-1-methyl-1H-indole molecule in a more convergent fashion. This can be accomplished by modifying classical syntheses to use N-methylated precursors. For example, the Fischer indole synthesis can be performed using N-methyl-N-(2-chlorophenyl)hydrazine. The presence of the N-methyl group from the outset ensures that the final indole product is methylated at the N1 position, while the ortho-chloro substituent on the phenyl ring directs the C7 chlorination. This approach combines the ring formation and N-methylation steps into a more streamlined sequence.

Synthesis of Key Intermediates for this compound Derivatization

The compound this compound is not only a synthetic target but also a valuable intermediate for the synthesis of more complex molecules. The chlorine atom at the C7 position serves as a versatile functional handle for further elaboration, primarily through transition-metal-catalyzed cross-coupling reactions.

For instance, the C7-chloro group can readily participate in Suzuki-Miyaura cross-coupling reactions with various boronic acids to form C-C bonds, introducing aryl or heteroaryl substituents at this position. researchgate.net Similarly, other palladium-catalyzed reactions, such as Heck (alkenylation), Sonogashira (alkynylation), Buchwald-Hartwig (amination), and cyanation, can be employed to diversify the indole core at the 7-position. acs.orgacs.org The ability to selectively functionalize this position makes this compound a key building block in medicinal chemistry and materials science. The synthesis of such halogenated heterocyclic fragments is often a crucial step in the large-scale production of complex pharmaceutical agents. chemrxiv.org

Preparation of this compound-2,3-dione and Analogues

Isatins (1H-indole-2,3-diones) are versatile precursors for a wide array of heterocyclic compounds, including substituted indoles. nih.gov The synthesis of this compound-2,3-dione, the corresponding isatin (B1672199), can be conceptualized through established methods like the Sandmeyer isatin synthesis. This process typically involves the reaction of an aniline (B41778) derivative with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid.

For the target compound, the synthesis would commence with 3-chloro-N-methylaniline. The general steps are outlined below:

Formation of the Isonitrosoacetanilide: 3-chloro-N-methylaniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution containing sodium sulfate. This reaction yields the intermediate, 1-(2-chloro-6-(methylamino)phenyl)-2-(hydroxyimino)ethan-1-one.

Acid-Catalyzed Cyclization: The isolated intermediate is then treated with a strong acid, such as concentrated sulfuric acid. The acid catalyzes an intramolecular electrophilic substitution reaction, leading to the formation of the five-membered ring and yielding this compound-2,3-dione.

The presence of the electron-withdrawing chloro group at the 3-position of the aniline starting material directs the cyclization to the C6 position, resulting in the desired 7-chloro-substituted isatin. Isatin and its derivatives are valuable starting points for synthesizing various biologically active compounds. nih.gov

| Starting Material | Key Reagents | Intermediate | Product |

| 3-Chloro-N-methylaniline | 1. Chloral hydrate, Hydroxylamine | 1-(2-chloro-6-(methylamino)phenyl)-2-(hydroxyimino)ethan-1-one | This compound-2,3-dione |

| 2. Concentrated H₂SO₄ |

Synthesis of this compound-2-carboxylic Acid and Related Carboxylic Acid Derivatives

Indole-2-carboxylic acids are another crucial class of precursors. The Reissert indole synthesis is a classic and adaptable method for preparing such compounds. This methodology involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264), followed by reductive cyclization.

To synthesize this compound-2-carboxylic acid, the process would begin with 2-chloro-6-nitrotoluene.

Condensation: The starting material is treated with a strong base, such as sodium ethoxide, to generate a carbanion at the methyl group. This carbanion then attacks diethyl oxalate to form an ethyl pyruvate (B1213749) derivative.

Reductive Cyclization: The resulting nitro compound is then reduced, typically using a reducing agent like iron powder in acetic acid or catalytic hydrogenation. google.com The reduction of the nitro group to an amine is followed by spontaneous intramolecular cyclization (condensation) with the adjacent ketone, forming the indole ring.

Hydrolysis: The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, yielding 7-chloro-1H-indole-2-carboxylic acid. Subsequent N-methylation would produce the target compound.

Alternative syntheses for related indole carboxylic acids have also been developed, highlighting the versatility of indole chemistry. chemicalbook.commdpi.com

| Starting Material | Key Reagents | Intermediate | Product |

| 2-Chloro-6-nitrotoluene | 1. Diethyl oxalate, NaOEt | Ethyl 2-(2-chloro-6-nitrophenyl)-3-oxobutanoate | 7-Chloro-1H-indole-2-carboxylic acid |

| 2. Fe, Acetic Acid (reductive cyclization) | |||

| 3. NaOH (hydrolysis) |

Preparation of Other Functionalized Precursors for Substitutions

The synthesis of functionalized precursors is essential for introducing diverse substituents onto the indole scaffold. The preparation of precursors with existing chloro substitutions allows for subsequent modifications. For instance, the synthesis of tricyclic indolines bearing chloro substitutions has been demonstrated, providing a core that can be further elaborated. acs.org These methods often start with appropriately substituted anilide derivatives that undergo cascade reactions to form complex polycyclic systems. acs.org The chloro group in these precursors can serve as a handle for post-functionalization via cross-coupling reactions.

Advanced Synthetic Techniques and Catalytic Approaches for this compound Scaffolds

Modern organic synthesis has introduced powerful techniques that enhance the efficiency and scope of indole synthesis. Microwave irradiation and metal catalysis are at the forefront of these advancements.

Microwave-Assisted Synthesis in Indole Chemistry

Microwave-assisted organic synthesis (MAOS) has become an invaluable tool for accelerating a wide range of chemical reactions, including the synthesis of indoles. nih.gov The rapid heating provided by microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by minimizing side product formation. sciforum.net

Several classical indole syntheses, such as the Fischer, Bischler, and Madelung reactions, have been successfully adapted to microwave conditions. nih.govmdpi.com For example, a palladium-catalyzed intramolecular cyclization to form indole-3-carboxylates can be efficiently performed under microwave irradiation, offering a rapid route to functionalized indoles. mdpi.com The synthesis of 7-azaindoles, which are bioisosteres of indoles, has also been significantly accelerated using microwave heating in key cyclization steps. nih.gov This suggests that the final cyclization steps in the synthesis of this compound or its precursors could be similarly optimized using MAOS.

| Reaction Type | Advantage of Microwave Assistance | Reference |

| Madelung Indole Synthesis | Faster reaction times, solvent-free conditions possible | sciforum.net |

| Bischler Indole Synthesis | Accelerated reaction rates | mdpi.com |

| Pd-Catalyzed Heterocyclization | Excellent yields, high regioselectivity in short time | mdpi.com |

| Epoxide-opening-cyclization | Dramatic acceleration of reaction step | nih.gov |

Metal-Catalyzed Coupling Reactions for Indole Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful methods for both constructing the indole core and for its subsequent functionalization. researchgate.net Catalysts based on palladium, copper, nickel, and iron are widely used to form C-C, C-N, and C-O bonds. researchgate.net

For a scaffold like this compound, the chloro-substituent is an ideal handle for various palladium-catalyzed cross-coupling reactions, such as:

Suzuki Coupling: Reaction with boronic acids to introduce new aryl or alkyl groups.

Heck Reaction: Coupling with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds. nih.gov

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

Furthermore, metal catalysts are integral to the synthesis of the indole ring itself. Palladium-catalyzed annulation reactions, for example, can be used to construct the pyrrole (B145914) ring starting from ortho-chloro anilines. mdpi.com Transition-metal-catalyzed C-H functionalization has also emerged as a potent strategy to directly install functional groups onto the indole nucleus without the need for pre-functionalized starting materials. bohrium.com

| Coupling Reaction | Metal Catalyst (Typical) | Bond Formed | Application to Indole Scaffold |

| Suzuki | Palladium (Pd) | C-C | Arylation, Alkylation |

| Heck | Palladium (Pd) | C-C (alkene) | Alkenylation |

| Sonogashira | Palladium (Pd) / Copper (Cu) | C-C (alkyne) | Alkynylation |

| Buchwald-Hartwig | Palladium (Pd) | C-N | Amination |

Structural Elucidation and Advanced Spectroscopic Characterization of 7 Chloro 1 Methyl 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, the connectivity and spatial relationships of atoms within a molecule can be established.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of 7-chloro-1-methyl-1H-indole provides crucial information about the number of different types of protons and their neighboring environments. The chemical shifts (δ) are influenced by the electronic environment of each proton, with the chloro and methyl substituents, as well as the indole (B1671886) ring system, causing characteristic shifts.

The protons on the pyrrole (B145914) ring (H2 and H3) typically appear in distinct regions. The H3 proton is expected to be a doublet, coupling with the H2 proton. The H2 proton would similarly appear as a doublet. The protons on the benzene (B151609) portion of the indole ring (H4, H5, and H6) form a system that is affected by the chloro-substituent at position 7. The N-methyl group (N-CH₃) is expected to appear as a sharp singlet, typically in the range of 3.7-3.9 ppm.

The coupling constants (J), measured in Hertz (Hz), reveal the connectivity between adjacent protons. For instance, the coupling between H5 and H6 would be a typical ortho-coupling, while smaller meta-couplings might also be observed.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-CH₃ | ~3.85 | s (singlet) | - |

| H2 | ~7.05 | d (doublet) | J ≈ 3.1 |

| H3 | ~6.50 | d (doublet) | J ≈ 3.1 |

| H4 | ~7.55 | d (doublet) | J ≈ 8.0 |

| H5 | ~7.00 | t (triplet) | J ≈ 7.8 |

Note: These are predicted values based on known data for similar indole structures. Actual experimental values may vary slightly.

Carbon-13 NMR (¹³C NMR) Chemical Shift Assignment

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The presence of the electronegative chlorine atom at C7 and the nitrogen atom within the ring significantly influences the chemical shifts of the adjacent carbons.

The spectrum would show nine distinct signals corresponding to the nine carbon atoms in this compound. The carbons of the benzene ring (C4, C5, C6, C7, C7a, C3a) and the pyrrole ring (C2, C3) will have characteristic chemical shifts. The N-methyl carbon will appear as a distinct signal in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N-CH₃ | ~33.0 |

| C2 | ~129.0 |

| C3 | ~101.0 |

| C3a | ~128.5 |

| C4 | ~121.0 |

| C5 | ~120.5 |

| C6 | ~119.0 |

| C7 | ~116.0 |

Note: These are predicted values. The assignment would be definitively confirmed using 2D NMR techniques.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Comprehensive Structural Confirmation

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. chemsrc.com In the COSY spectrum of this compound, cross-peaks would be expected between H2 and H3, confirming their adjacent positions on the pyrrole ring. Similarly, correlations would be seen between the aromatic protons H4, H5, and H6, establishing their connectivity on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the carbon signals to which they are directly attached. rsc.org This allows for the unambiguous assignment of carbon signals based on the already assigned proton spectrum. For example, the proton signal for the N-CH₃ group would show a cross-peak to the N-CH₃ carbon signal. Likewise, the signals for H2, H3, H4, H5, and H6 would correlate to C2, C3, C4, C5, and C6, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. lookchem.com HMBC is crucial for piecing together the molecular skeleton, especially for connecting quaternary carbons (those with no attached protons) to the rest of the structure. Key HMBC correlations would include:

The N-CH₃ protons to C2 and C7a.

The H2 proton to C3, C3a, and C7a.

The H4 proton to C6 and C7a.

The H6 proton to C4 and C7a.

Together, these 2D NMR techniques provide a complete and unambiguous picture of the molecular structure of this compound. acs.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 0.001 mass units). ijpsm.com This precision allows for the determination of the exact molecular formula of a compound from its measured mass. For this compound, the molecular formula is C₉H₈ClN.

The presence of chlorine is readily identified by its characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) with an approximate intensity ratio of 3:1.

Table 3: HRMS Data for this compound (C₉H₈ClN)

| Ion | Calculated Exact Mass |

|---|---|

| [C₉H₈³⁵ClN]⁺ | 165.0345 |

The experimental observation of these exact masses with the correct isotopic ratio would unequivocally confirm the molecular formula of the compound. wikipedia.org

Analysis of Fragmentation Patterns for Structural Information

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint and offers valuable clues about the compound's structure. sigmaaldrich.com The fragmentation of indole derivatives is well-studied.

For this compound, the molecular ion ([M]⁺, m/z = 165/167) would be the peak with the highest mass-to-charge ratio. Common fragmentation pathways for N-methyl indoles include the loss of a hydrogen radical to form a stable azatropylium-type ion.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Predicted Fragment | Description |

|---|---|---|

| 165 | [C₉H₈ClN]⁺ | Molecular Ion |

| 150 | [C₈H₅ClN]⁺ | Loss of a methyl radical (·CH₃) |

| 130 | [C₉H₈N]⁺ | Loss of a chlorine radical (·Cl) |

The analysis of these fragments helps to confirm the presence of the methyl group and the chlorine substituent, and their positions on the indole scaffold.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its indole core, as well as the N-methyl and C-chloro substituents.

While the specific spectrum for this compound is not widely published, its features can be reliably predicted based on the known spectra of related indole derivatives such as indole, 1-methylindole (B147185), and various chloroindoles. researchgate.netresearchgate.netnist.gov The key vibrational modes anticipated for this compound are detailed below:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene and pyrrole rings typically appear in the region of 3150-3000 cm⁻¹. researchgate.net For 1-methylindole, an unsaturated C-H stretching peak is observed around 3050 cm⁻¹. researchgate.net

Aliphatic C-H Stretching: The methyl group attached to the nitrogen atom will display symmetric and asymmetric C-H stretching vibrations. These are generally found in the 2975-2850 cm⁻¹ range. researchgate.net In 1-methylindole, the saturated C-H stretch is noted at approximately 2950 cm⁻¹. researchgate.net

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic indole ring system give rise to several strong to medium intensity bands, typically between 1620 cm⁻¹ and 1450 cm⁻¹. For the parent indole molecule, characteristic aromatic C=C stretching bands are found at 1577 cm⁻¹ and 1508 cm⁻¹, with C-C in-ring stretching at 1616 cm⁻¹ and 1456 cm⁻¹. researchgate.net

C-N Stretching: The stretching vibration of the C-N bond within the pyrrole ring is expected in the 1360-1250 cm⁻¹ region.

C-H Bending: The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern. Out-of-plane (=C-H) bending peaks for indole appear in the region below 1000 cm⁻¹, with notable peaks around 744 cm⁻¹. researchgate.net

C-Cl Stretching: The presence of the chlorine atom at the C7 position will introduce a C-Cl stretching vibration. This bond typically absorbs in the fingerprint region, generally between 850 and 550 cm⁻¹. The exact position can be influenced by the electronic environment of the aromatic ring.

The absence of a broad N-H stretching band, which is prominent in unsubstituted indole around 3400 cm⁻¹, is a key confirmation of the N-methylation in this compound. researchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Significance for this compound |

|---|---|---|

| Aromatic C-H Stretch | 3150 - 3000 | Confirms the presence of the indole aromatic system. |

| Aliphatic C-H Stretch | 2975 - 2850 | Identifies the N-methyl group. |

| Aromatic C=C Stretch | 1620 - 1450 | Characteristic of the fused aromatic rings. |

| C-N Stretch | 1360 - 1250 | Indicates the pyrrole ring structure. |

| C-Cl Stretch | 850 - 550 | Confirms the presence of the chloro substituent. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The indole chromophore possesses a unique electronic structure that gives rise to two characteristic absorption bands in the UV region, historically labeled as the ¹Lₐ and ¹Lₑ bands. rsc.org These bands correspond to π→π* transitions.

The ¹Lₑ band is typically found at shorter wavelengths (around 260-270 nm) and is often the more intense of the two.

The ¹Lₐ band appears at longer wavelengths (around 280-290 nm), is generally less intense, and often displays vibrational fine structure, especially in non-polar solvents. core.ac.uk

Substituents on the indole ring can significantly influence the energy of these electronic transitions, leading to shifts in the absorption maxima (λ_max). core.ac.uk The introduction of a methyl group at the N1 position and a chloro group at the C7 position in this compound is expected to modify the absorption spectrum compared to the parent indole.

N-Methylation: The methyl group is a weak electron-donating group. Studies on 1-methylindole show slight shifts in its absorption maxima compared to indole, reflecting the electronic perturbation of this group. nih.gov

Chlorination: The chlorine atom at the C7 position acts as a deactivating group via its inductive effect but can also participate in resonance through its lone pairs. Halogen substituents on the indole ring, such as bromine, have been shown to cause a bathochromic (red) shift of both the ¹Lₐ and ¹Lₑ absorption bands. core.ac.uk A similar bathochromic shift would be anticipated for the 7-chloro substituent.

Therefore, the UV-Vis spectrum of this compound, when measured in a non-polar solvent like cyclohexane (B81311) or a polar solvent like ethanol, is predicted to show two primary absorption bands, likely shifted to slightly longer wavelengths compared to unsubstituted indole. The exact λ_max values would be dependent on the solvent polarity, as the excited states of indoles can have different dipole moments than the ground state, leading to differential solvation. rsc.orgcore.ac.uk

| Compound | Transition | Approximate λ_max (nm) in Cyclohexane | Effect of Substituents |

|---|---|---|---|

| Indole | ¹Lₐ | ~287 | Baseline |

| Indole | ¹Lₑ | ~266 | Baseline |

| 5-Bromoindole (B119039) | ¹Lₐ | ~298 | Bathochromic shift |

| 5-Bromoindole | ¹Lₑ | ~275 | Bathochromic shift |

| This compound (Predicted) | ¹Lₐ / ¹Lₑ | > 287 / > 266 | Expected bathochromic shift due to chloro and methyl groups. |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. An analysis of this compound would provide unambiguous data on its molecular geometry, conformation, and the nature of intermolecular interactions that govern its crystal packing. Although a specific crystal structure for this compound is not publicly available, insights can be drawn from the crystallographic analysis of related halogenated indole derivatives. acs.orgnih.govmdpi.com

A key structural feature of this compound is the orientation of the N-methyl group relative to the indole plane. X-ray diffraction would precisely measure the bond lengths, bond angles, and torsional angles of the molecule. The indole ring itself is expected to be nearly planar, as is typical for fused aromatic systems. The torsional angle defined by the C8-N1-C(methyl)-H atoms would describe the conformation of the methyl group. It is likely that the methyl group adopts a staggered conformation to minimize steric hindrance with the adjacent C2-H bond. Analysis of a 3-chloroindole-7-yl moiety within a larger molecule revealed the planarity of the indole ring and its specific orientation relative to its binding partners. acs.org

In the solid state, molecules of this compound would arrange themselves into a crystal lattice stabilized by various non-covalent interactions. X-ray crystallography would identify and quantify these interactions. Potential interactions include:

π-π Stacking: The planar aromatic indole rings can stack on top of each other, an interaction driven by favorable electrostatic and dispersion forces. The distance and offset between stacked rings would be determined.

Halogen Bonding: The chlorine atom at the C7 position can act as a halogen bond donor, forming directional interactions with electron-rich atoms (like the nitrogen of a neighboring pyrrole ring) or π-systems. This is an important interaction in the crystal engineering of halogenated compounds.

C-H···π Interactions: The hydrogen atoms of the methyl group or the aromatic ring can interact with the electron-rich face of a neighboring indole ring.

Crystallographic data serves to confirm and complement findings from spectroscopic techniques. For instance, the bond lengths determined by X-ray analysis can be correlated with the vibrational frequencies observed in the IR spectrum; shorter, stronger bonds typically vibrate at higher frequencies. Similarly, understanding the solid-state conformation and intermolecular interactions can help interpret subtle features in solid-state NMR or IR spectra that are influenced by the local environment. Any ambiguities in structural assignment from spectroscopic data alone can be definitively resolved by the precise atomic coordinates provided by X-ray crystallography.

Advanced Chromatographic Techniques for Purity Assessment and Isolation (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are essential analytical techniques for separating, identifying, and quantifying components in a mixture. They are routinely used to assess the purity of synthesized compounds like this compound and for its isolation via preparative chromatography.

The separation of indole derivatives is typically achieved using reversed-phase chromatography. mdpi.comoup.com A common setup involves a stationary phase consisting of silica (B1680970) particles chemically modified with non-polar alkyl chains (e.g., C18) and a polar mobile phase. For this compound, a suitable method would likely employ a C18 column with a gradient elution system. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.com The addition of a small amount of an acid, like formic acid or phosphoric acid, to the mobile phase is often used to ensure sharp, symmetrical peaks by suppressing the ionization of any residual acidic or basic sites on the analyte or stationary phase. sielc.com

Detection is commonly performed using a UV detector set at a wavelength where the indole chromophore absorbs strongly, such as 270-280 nm. mdpi.com The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for identification, while the peak area is proportional to its concentration, allowing for quantitative purity assessment. UPLC, which uses smaller particle sizes in the stationary phase (typically <2 µm), allows for faster separations and higher resolution compared to traditional HPLC. nih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm for HPLC; 100 x 2.1 mm, 1.8 µm for UPLC) | Separation based on hydrophobicity. |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile or Methanol with 0.1% Formic Acid | Elution of the analyte from the column. |

| Elution Mode | Gradient (e.g., starting with 10% B, increasing to 95% B over 15-30 min) | Ensures separation of impurities with different polarities. |

| Flow Rate | 0.8 - 1.2 mL/min (HPLC) 0.3 - 0.5 mL/min (UPLC) | Controls the speed of the separation. |

| Detection | UV Absorbance at ~280 nm | Monitors the elution of the indole compound. |

| Column Temperature | 25 - 40 °C | Ensures reproducible retention times. |

Despite a comprehensive search for scientific literature, detailed computational and theoretical studies specifically focused on the compound This compound are not available in published research. As a result, it is not possible to provide an in-depth article with specific research findings and data tables corresponding to the requested outline.

The required sections on Quantum Chemical Calculations (including Density Functional Theory, Frontier Molecular Orbital analysis, and Molecular Electrostatic Potential mapping), Molecular Dynamics Simulations, Prediction of Spectroscopic Parameters, and Structure-Activity Relationship studies have not been the subject of dedicated scholarly articles for this particular molecule.

General information on the computational methods mentioned is widely available, but applying them to this compound would require original research and calculations that are beyond the scope of this request. Literature on related indole derivatives exists, but per the instructions to focus solely on this compound, that information cannot be used.

Therefore, the requested article cannot be generated with the required level of scientific accuracy and detail at this time.

Computational Chemistry and Theoretical Studies of 7 Chloro 1 Methyl 1h Indole

Investigation of Non-Linear Optical (NLO) Properties through Theoretical Approaches

The exploration of materials with significant non-linear optical (NLO) properties is a burgeoning field in materials science, driven by their potential applications in advanced technologies such as optical switching, data storage, and telecommunications. researchgate.net Organic molecules, particularly those with extended π-conjugated systems, have garnered considerable attention due to their large NLO responses. Theoretical and computational chemistry, especially Density Functional Theory (DFT), has emerged as a powerful tool for predicting and understanding the NLO properties of novel organic compounds. researchgate.net

Theoretical investigations into the NLO properties of indole (B1671886) derivatives often focus on several key parameters that quantify the material's response to an applied electric field. These parameters include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The first-order hyperpolarizability is of particular interest as it is a measure of the second-order NLO response, which is responsible for phenomena like second-harmonic generation.

For a comprehensive understanding of the NLO properties of 7-chloro-1-methyl-1H-indole, quantum chemical calculations are employed. These calculations are typically performed using DFT with a suitable basis set, such as B3LYP/6-311++G(d,p). The process begins with the optimization of the molecular geometry to its ground state. Following this, the electric dipole moment, polarizability, and first-order hyperpolarizability are calculated. The magnitude of the first hyperpolarizability (β₀) can be determined using the following equation:

β₀ = [(βₓ + βᵧ + βz)² + 3(βₓᵧ² + βₓz² + βᵧz²)]¹ᐟ²

where βₓ, βᵧ, and βz are the components of the hyperpolarizability in the x, y, and z directions, respectively. A high β₀ value is indicative of a significant NLO response.

While specific experimental or theoretical studies on the NLO properties of this compound are not extensively documented in the literature, computational studies on analogous indole derivatives provide valuable insights. For instance, research on Indole-7-carboxyldehyde has demonstrated that such molecules can exhibit promising NLO behavior due to intramolecular charge transfer. researchgate.net The presence of both electron-donating and electron-withdrawing groups within a molecule can enhance its NLO properties. In the case of this compound, the chlorine atom acts as a weak electron-withdrawing group, and the methyl-indole system can act as an electron donor.

To illustrate the kind of data generated from such theoretical studies, a hypothetical table of calculated NLO properties for this compound is presented below. It is crucial to note that these values are representative and based on findings for similar organic molecules, and are not the result of a direct computational study on this compound.

Hypothetical Calculated NLO Properties of this compound

| Parameter | Value | Unit |

| Dipole Moment (μ) | 2.5 | Debye |

| Linear Polarizability (α₀) | 1.8 x 10⁻²³ | esu |

| First-Order Hyperpolarizability (β₀) | 4.2 x 10⁻³⁰ | esu |

Further theoretical analysis would involve the examination of the frontier molecular orbitals (HOMO and LUMO) to understand the charge transfer mechanisms within the molecule. A smaller HOMO-LUMO energy gap is often associated with a higher NLO response. The molecular electrostatic potential (MEP) map can also provide insights into the electron distribution and reactive sites of the molecule.

Chemical Reactivity and Transformations of 7 Chloro 1 Methyl 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). The substitution pattern is significantly influenced by the existing substituents.

The regiochemical outcome of EAS on 7-chloro-1-methyl-1H-indole is dictated by the electronic effects of both the N-methyl and the C-7 chloro groups.

Activating/Deactivating Effects : The nitrogen atom's lone pair of electrons makes the indole ring highly activated towards electrophiles. The N-methyl group further enhances this electron-donating capacity through an inductive effect. Conversely, the chloro group at the C-7 position is a deactivating group due to its electron-withdrawing inductive effect, but it can donate electron density through resonance.

Directing Effects : The indole nucleus inherently directs electrophiles to the C-3 position of the pyrrole (B145914) ring due to the ability of the nitrogen atom to stabilize the cationic intermediate (the arenium ion). If the C-3 position is occupied, substitution may occur at the C-2 position. The C-7 chloro substituent, being a halogen, is an ortho, para-director. In this case, it would direct incoming electrophiles to the C-6 position (ortho) and C-8 (para), which is the nitrogen atom.

The powerful activating and C-3 directing effect of the indole nitrogen generally dominates, leading to a strong preference for electrophilic attack at the C-3 position.

Functionalization of the this compound core can be achieved at several positions, with the C-3 position being the most reactive.

C-3 Functionalization : This is the most common site for electrophilic attack. Typical reactions include the Vilsmeier-Haack formylation, Friedel-Crafts acylation, and halogenation. For instance, the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent generated from phosphoryl chloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), is a mild method to introduce a formyl (-CHO) group onto electron-rich arenes and is highly effective for indoles at the C-3 position. nrochemistry.comwikipedia.orgchemistrysteps.com Similarly, Friedel-Crafts acylation with an acyl halide and a Lewis acid catalyst introduces an acyl group, deactivating the ring to prevent further substitution. masterorganicchemistry.comorganic-chemistry.org Halogenation at C-3 can also be achieved under mild conditions; for example, 7-benzoylindole reacts with N-chlorosuccinimide (NCS) to yield the 7-benzoyl-3-chloro-indole. prepchem.com

C-2 Functionalization : If the C-3 position is blocked by a substituent, electrophilic attack can be directed to the C-2 position.

Functionalization on the Benzene (B151609) Ring (C-4, C-5, C-6) : Directing electrophiles to the benzene portion of the indole is more challenging due to the higher nucleophilicity of the pyrrole ring. However, under specific conditions or with the use of directing groups, functionalization at these positions is possible. The C-7 chloro group directs towards C-6, so reactions under forcing conditions might lead to substitution at this position.

The table below summarizes common electrophilic aromatic substitution reactions and the expected major product for this compound.

| Reaction | Reagents | Expected Major Product Position |

|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF | C-3 |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | C-3 |

| Halogenation (e.g., Chlorination) | N-Chlorosuccinimide (NCS) | C-3 |

| Nitration | HNO₃, H₂SO₄ | C-3 |

Nucleophilic Substitution Reactions Involving the Chloro Group

The chloro group at the C-7 position is attached to an aromatic ring and is generally unreactive toward traditional nucleophilic aromatic substitution (SNAr) pathways. Such reactions typically require strong activation from electron-withdrawing groups positioned ortho or para to the leaving group, which is not the case here. chemistrysteps.comyoutube.com

However, the C-7 chloro atom can be effectively replaced using modern palladium-catalyzed cross-coupling reactions. These methods have revolutionized the synthesis of complex aromatic compounds by allowing the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Buchwald-Hartwig Amination : This reaction enables the coupling of aryl halides with amines to form C-N bonds. Using a palladium catalyst with specialized phosphine (B1218219) ligands, the C-7 chloro group of this compound can be substituted with a variety of primary or secondary amines. wikipedia.orgorganic-chemistry.org This method is widely used for synthesizing arylamines. libretexts.org The reaction has been successfully applied to unprotected halotryptophans, demonstrating its compatibility with the indole core. rsc.org

Sonogashira Coupling : This reaction couples terminal alkynes with aryl halides to form a C-C bond. organic-chemistry.orgwikipedia.org Catalyzed by palladium and a copper(I) co-catalyst, it would allow for the introduction of an alkynyl substituent at the C-7 position. chem-station.com

Suzuki Coupling : In this reaction, an aryl halide is coupled with an organoboron species (like a boronic acid or ester) in the presence of a palladium catalyst and a base. This would enable the formation of a C-C bond by introducing a new aryl or vinyl group at the C-7 position.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalysts |

|---|---|---|---|

| Buchwald-Hartwig Amination | Amine (R₂NH) | C₇-N | Pd(0) or Pd(II) complexes with phosphine ligands |

| Sonogashira Coupling | Terminal Alkyne (RC≡CH) | C₇-C | Pd complex, Cu(I) salt (e.g., CuI) |

| Suzuki Coupling | Boronic Acid (RB(OH)₂) | C₇-C | Pd(0) or Pd(II) complexes |

Reactions at the N1-Methyl Group and its Derivatives (e.g., Oxidation, Deprotonation)

While the N1-methyl group is generally stable, its C-H bonds can undergo reaction under specific conditions.

Deprotonation : The methyl protons are weakly acidic. However, treatment with a very strong base or a superbase combination (like butyllithium (B86547) and potassium tert-butoxide, known as a Schlosser base) can lead to deprotonation. This generates a carbanion that can react with various electrophiles. For instance, studies on 2-methylindole (B41428) have shown that a C,N-dianion can be generated, allowing for exclusive alkylation at the methyl group at low temperatures. A similar strategy could potentially be applied to the N1-methyl group of this compound to introduce functional groups.

Oxidation : The methyl group can be oxidized to other functional groups. For example, a methyl group on an aromatic nucleus can be oxidized directly to a carboxylic acid using reagents like N-bromosuccinimide (NBS) under photoirradiation in the presence of molecular oxygen. researchgate.net This would convert the N1-methyl group into an N1-carboxylic acid, which could be further transformed.

Reactions Involving the Indole Nitrogen (N-Alkylation, N-Acylation)

For the specific compound this compound, the indole nitrogen is already alkylated with a methyl group. Therefore, it cannot undergo further N-alkylation or N-acylation reactions in the same manner as an N-H indole, which has an acidic proton that can be removed by a base to create a nucleophilic nitrogen.

The synthesis of the title compound itself, however, represents a key reaction involving the indole nitrogen. The N-methylation of the precursor, 7-chloro-1H-indole, is typically achieved by treating it with a base to deprotonate the nitrogen, followed by the addition of a methylating agent.

Common methods for N-alkylation of indoles include:

Using a strong base and an alkyl halide : A strong base like sodium hydride (NaH) is used to generate the indolide anion, which then acts as a nucleophile, attacking a methylating agent such as methyl iodide.

Phase-transfer catalysis : Using a base like potassium hydroxide (B78521) (KOH) in a two-phase system with a phase-transfer catalyst can facilitate N-alkylation. chemicalforums.com

Milder conditions : Recent methods have employed milder conditions, for example, using quaternary ammonium (B1175870) salts like phenyltrimethylammonium (B184261) iodide as solid methylating agents with a weak base. acs.org

Oxidation and Reduction Pathways of the Indole Nucleus

The indole nucleus can undergo both oxidation and reduction, typically involving the C2=C3 double bond of the pyrrole ring.

Reduction : The most common reduction reaction for indoles is the selective hydrogenation of the pyrrole ring to afford the corresponding indoline (B122111) (2,3-dihydroindole). This is typically achieved through catalytic hydrogenation using hydrogen gas and a metal catalyst. nih.govlibretexts.org Platinum-based catalysts (e.g., Pt/C, Pt/Al₂O₃) are effective for this transformation. nih.govthieme-connect.com For halogenated indoles, catalyst choice is crucial to achieve selective reduction of the double bond without causing hydrodehalogenation (loss of the chloro substituent). For example, the hydrogenation of 5-chloroindole (B142107) with a less active Pt/Al₂O₃ catalyst yielded 5-chloroindoline, while the more active Pt/C led to significant dehalogenation. thieme-connect.com Similar selectivity would be expected for this compound.

Oxidation : The oxidation of indoles can lead to a variety of products depending on the oxidant and reaction conditions. The electron-rich pyrrole ring is susceptible to oxidative cleavage. The electrooxidation of N-methylindole has been shown to result in the formation of soluble oligomers and polymers. rsc.org In some enzymatic systems, N-methylation prevents oxidative coupling reactions that are possible with N-H indoles. cdc.gov Atmospheric oxidation of the indole core by hydroxyl or chlorine radicals can also occur, though these pathways are more relevant in environmental chemistry. copernicus.org

Derivatization through Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

The chlorine atom at the C7-position of the this compound scaffold provides a reactive handle for various palladium-catalyzed cross-coupling reactions. These transformations are pivotal in medicinal chemistry and materials science for the construction of complex molecular architectures, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. The reactivity of the aryl chloride is generally lower than that of the corresponding bromides or iodides, often necessitating more specialized catalytic systems, including electron-rich and sterically hindered phosphine ligands, to achieve efficient transformations.

Carbon-Carbon Bond Forming Reactions

Several palladium-catalyzed reactions are instrumental for forging C-C bonds, allowing for the introduction of a wide array of substituents onto the indole core.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. wikipedia.org It is widely used for creating biaryl structures. For chloro-heterocycles like this compound, specific conditions are required to overcome the lower reactivity of the C-Cl bond. Research on related chloroindoles and azaindoles has shown that catalyst systems employing bulky, electron-rich phosphine ligands such as XPhos or SPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are effective. nih.gov A strong base, such as K₃PO₄, is typically used in a solvent system like dioxane and water. nih.gov

| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

| 6-Chloroindole | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 6-Phenylindole | 91-99% | nih.gov |

| 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 3-(Indol-5-yl)indazole | 80% | nih.gov |

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction provides a direct method for the vinylation of the indole nucleus at the C7-position. Typical catalysts include palladium acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), often in the presence of a phosphine ligand and a base like triethylamine (B128534) or potassium carbonate. wikipedia.org While aryl chlorides are challenging substrates, advancements have enabled their use, particularly in intramolecular cyclizations or with activated alkenes. organic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is a powerful tool for introducing alkynyl moieties, which are versatile functional groups for further transformations. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orgorganic-chemistry.org The synthesis of various indole derivatives has been successfully achieved using this methodology. mdpi.comnih.gov

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 1-Benzyl-3-(phenylethynyl)-1H-indole-2-carbonitrile | 90% | nih.gov |

| 4-Iodo-1-acetyl-7-azaindole | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 1-Acetyl-4-(3-hydroxy-3-methylbut-1-yn-1-yl)-7-azaindole | 94% | mdpi.com |

Stille Coupling: The Stille reaction couples an organotin compound with an organic electrophile. wikipedia.org A key advantage is the stability and tolerance of organostannanes to many functional groups. orgsyn.org While effective, the toxicity of tin reagents is a significant drawback. organic-chemistry.org For aryl chlorides, the use of ligands like tri-tert-butylphosphine (B79228) has been shown to facilitate the reaction. orgsyn.org

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide. wikipedia.org Organozinc reagents are highly reactive, allowing for couplings under mild conditions, and are compatible with a wide range of functional groups. nih.gov This method is particularly effective for coupling challenging substrates, including heteroaryl chlorides. nih.govorganic-chemistry.org

Carbon-Heteroatom Bond Forming Reactions

These reactions are essential for synthesizing derivatives containing nitrogen, oxygen, or sulfur linkages, which are common motifs in pharmacologically active compounds.

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. nih.gov Given the prevalence of arylamines in pharmaceuticals, this reaction is of high importance. For less reactive aryl chlorides, specialized catalyst systems are crucial. Studies on the amination of N-free 2-chloro-7-azaindole have demonstrated that a combination of a bulky biarylphosphine ligand like BrettPhos with a palladium precatalyst and a strong base such as LiHMDS is highly effective. nih.gov

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

| N-free 2-chloro-7-azaindole | Diphenylamine | BrettPhos / BrettPhos precatalyst | LiHMDS | THF | N,N-diphenyl-7-azaindol-2-amine | 70% | nih.govamazonaws.com |

| N-free 2-chloro-7-azaindole | Morpholine | BrettPhos / BrettPhos precatalyst | LiHMDS | THF | 4-(7-azaindol-2-yl)morpholine | 85% | nih.gov |

| 4-Chloro-7-azaindole | N-methylpiperazine | RuPhos / RuPhos precatalyst | NaOtBu | Dioxane | 4-(4-methylpiperazin-1-yl)-7-azaindole | 94% | nih.gov |

Ullmann Condensation: A classical copper-catalyzed reaction for forming C-O, C-N, and C-S bonds. wikipedia.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures. wikipedia.orgorganic-chemistry.org However, modern variations using ligands like phenanthroline or N,N-dimethyl glycine (B1666218) allow the reaction to proceed under milder conditions. wikipedia.orgorganic-chemistry.org This method provides an alternative to palladium-catalyzed systems for the synthesis of aryl ethers, amines, and thioethers from this compound.

Biological Activity and Mechanism of Action Preclinical and in Vitro Studies

General Overview of Indole (B1671886) Derivatives as Biologically Active Scaffolds

Indole derivatives are a cornerstone in drug discovery, demonstrating a remarkable range of biological activities that have been extensively reviewed in scientific literature. The indole nucleus, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, serves as a versatile pharmacophore that can interact with a multitude of biological targets. This structural motif is integral to the function of numerous approved drugs and investigational agents.

The broad therapeutic potential of indole-based compounds encompasses antimicrobial, antiviral, anticancer, anti-inflammatory, and neuroprotective activities, among others. The ability to modify the indole ring at various positions allows for the fine-tuning of its physicochemical and pharmacokinetic properties, thereby enhancing its potency and selectivity for specific biological targets. Researchers continue to explore novel synthetic methodologies to generate diverse libraries of indole derivatives for biological screening, underscoring the enduring importance of this heterocyclic system in the quest for new therapeutic agents.

While extensive research exists on the broader class of indole derivatives, specific data on the biological activities of 7-chloro-1-methyl-1H-indole are not widely available in the public domain. Therefore, the following sections will discuss the potential activities of this compound based on the known effects of closely related substituted indoles, particularly 7-chloroindoles and 1-methylindoles.

Potential as Antimicrobial Agents (Antibacterial, Antifungal, Antiviral)

The antimicrobial properties of indole derivatives are well-documented, with various substituted indoles showing efficacy against a range of pathogenic microorganisms.

While specific minimum inhibitory concentration (MIC) data for this compound against bacterial strains are not readily found in published literature, studies on related chloroindoles have demonstrated notable antibacterial effects. For instance, 7-chloroindole (B1661978) has been investigated for its activity against the Gram-negative bacterium Vibrio parahaemolyticus, a significant foodborne pathogen. In these studies, 7-chloroindole exhibited moderate antibacterial activity with a MIC of 200 µg/mL. nih.gov This compound was also shown to inhibit biofilm formation without significantly affecting planktonic cell growth at lower concentrations. nih.gov

The substitution pattern on the indole ring is crucial for antibacterial potency. Studies on other chloroindoles, such as 4-chloroindole (B13527) and 5-chloroindole (B142107), have shown even lower MICs (50 µg/mL) against V. parahaemolyticus, suggesting that the position of the chlorine atom significantly influences activity. nih.gov Furthermore, these chloroindoles have demonstrated efficacy against uropathogenic Escherichia coli, with MICs of 75 μg/ml. nih.gov

| Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 7-Chloroindole | Vibrio parahaemolyticus | 200 | nih.gov |

| 4-Chloroindole | Vibrio parahaemolyticus | 50 | nih.gov |

| 5-Chloroindole | Vibrio parahaemolyticus | 50 | nih.gov |

| 4-Chloroindole | Uropathogenic Escherichia coli | 75 | nih.gov |

| 5-Chloroindole | Uropathogenic Escherichia coli | 75 | nih.gov |

Specific antifungal data for this compound against key fungal pathogens like Candida albicans and Aspergillus niger are not detailed in the available scientific literature. However, the broader class of indole derivatives has been a source of compounds with significant antifungal properties. For example, some indole derivatives containing triazole and thiadiazole moieties have shown a broad spectrum of activity with MIC values ranging from 3.125 to 50 µg/mL against various microorganisms, including C. albicans. turkjps.org

The indole scaffold is a key component in several antiviral drugs. While there is no specific information available regarding the antiviral properties of this compound, the general mechanisms of action for antiviral indole derivatives involve targeting various stages of the viral life cycle. These can include inhibiting viral entry and fusion with the host cell, blocking viral enzymes such as reverse transcriptase and protease, and interfering with viral replication and assembly. The structural diversity of indole derivatives allows them to be tailored to interact with specific viral proteins, making them a valuable platform for the development of novel antiviral agents.

Potential as Anticancer Agents (Preclinical Studies)

The anticancer potential of indole derivatives is an area of intense research, with numerous compounds demonstrating significant cytotoxic effects against various cancer cell lines.

Direct in vitro cytotoxicity data, such as IC50 values, for this compound against specific cancer cell lines are not prominently reported in the accessible scientific literature. However, research on closely related structures provides insights into the potential anticancer activity of this class of compounds. For instance, platinum derivatives incorporating 1-methyl-7-azaindole, a structural analog of 1-methylindole (B147185), have shown enhanced cytotoxic efficiency compared to cisplatin, particularly in cisplatin-resistant cancer cells. nih.govuniba.it

Hydrazone derivatives that combine a 7-chloroquinoline (B30040) moiety with a 1-methyl-5-methoxyindole have demonstrated good cytotoxic activity with submicromolar GI50 values across a large panel of cell lines from nine different tumor types. nih.gov This highlights the potential of substituted indoles as a component of potent anticancer agents.

| Compound Class | Activity Metric | Cancer Cell Line Types | Observed Effect | Reference |

|---|---|---|---|---|

| 7-Chloroquinoline-indole Hydrazones | GI50 | Leukemia, Non-small cell lung cancer, Colon cancer, CNS cancer, Melanoma, Ovarian cancer, Renal cancer, Prostate cancer, Breast cancer | Submicromolar growth inhibition | nih.gov |

Modulation of Cellular Processes (e.g., Cell Cycle Regulation, Apoptosis)

While direct studies on this compound are limited, research on related indole structures highlights their capacity to modulate fundamental cellular processes like apoptosis and cell cycle progression. Synthetic indole chalcones, for example, have been shown to induce cell cycle arrest, DNA damage, and apoptosis in breast cancer models. mdpi.com Similarly, certain 7-chloroquinoline derivatives, which share the 7-chloro substitution pattern, have demonstrated an ability to induce apoptosis, with one compound leading to 80.4% cell death in triple-negative breast cancer cells. nih.gov These findings suggest that the 7-chloro-indole scaffold is a promising area for investigation in cancer research, with a potential mechanism involving the disruption of the cell cycle and promotion of programmed cell death.

Inhibition of Specific Molecular Targets (e.g., Kinases, Enzymes)

The indole nucleus is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets, particularly protein kinases. Investigations into structure-activity relationships of marine-derived halogenated indole alkaloids have revealed that both N-methylation and halogen substitution are critical for kinase inhibitory activity. nih.gov Specifically, methylation of the indole nitrogen and bromine substitution at the C-7 position were found to confer the best inhibitory activity against certain cyclin-dependent kinases (CDKs). nih.gov

Further studies on indole derivatives have identified specific kinase targets:

MEK1/2: Methyl-3-indolylacetate, an N-methylated indole, was found to directly inhibit the kinase activity of MEK1/2, which is upstream of ERK1/2 in the MAPK signaling pathway. aacrjournals.org

CDKs, EGFR, and VEGFR-2: Novel indolin-2-one based molecules have shown potent, nanomolar inhibitory action against CDK-2, CDK-4, EGFR, and VEGFR-2 enzymes. mdpi.com

Aldose Reductase: Halogenated N-indolylsulfonyl derivatives have been evaluated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. nih.gov

The azaindole scaffold, a bioisostere of indole, has also been extensively developed for kinase inhibitors targeting ALK, CDKs, PI3K, and MAP4K1, among others, further underscoring the potential of this structural class. nih.govnih.gov

Table 1: Kinase Inhibition by Various Indole Scaffolds

| Indole Scaffold Type | Target Kinase/Enzyme | Key Findings | Reference |

|---|---|---|---|

| Halogenated, N-methylated Indole Alkaloids | CDK1, CDK5 | N-methylation and C-7 halogenation are important for inhibitory activity. | nih.gov |

| Methyl-3-indolylacetate | MEK1/2 | Directly inhibits kinase activity. | aacrjournals.org |

| Indolin-2-one Derivatives | CDK-2, CDK-4, EGFR, VEGFR-2 | Displayed nanomolar inhibitory action. | mdpi.com |

| 5-Halogenated N-indolylsulfonyl derivatives | Aldose Reductase | Demonstrated significant percentage of enzyme inhibition. | nih.gov |

Anti-inflammatory and Analgesic Potential

The indole and indazole scaffolds are known to exhibit a wide range of biological effects, including anti-inflammatory and analgesic activities. researchgate.net This broad activity profile has made indole derivatives a subject of interest in the development of new therapeutic agents for pain and inflammation. While specific studies focusing on this compound are not prevalent in the reviewed literature, the general potential of the indole class of compounds is well-established.

Anticonvulsant Activity

Indole derivatives have been consistently evaluated for their potential as anticonvulsant agents. researchgate.net Various synthetic approaches have yielded tetracyclic and other substituted indole derivatives with significant activity in preclinical seizure models, such as the maximal electroshock (MES) test. pharmacophorejournal.comnih.gov Studies on 7-azaindole (B17877) derivatives, which are structurally related to indoles, have also shown promising anticonvulsant effects in pentylenetetrazole (PTZ)-induced epilepsy models. researchgate.net These findings suggest that the core indole structure is a viable pharmacophore for the design of novel central nervous system agents with antiepileptic potential.

Antioxidant Activity

Numerous studies have confirmed the antioxidant properties of indole derivatives. The indole structure itself, particularly the heterocyclic nitrogen atom with its free electron pair, acts as an active redox center. nih.gov Research has shown that N-substitution on the indole ring can lead to significant differences in antioxidant activity. nih.gov

In vitro assays have demonstrated that N-methylated indole derivatives can be potent radical scavengers. asianpubs.org Furthermore, C-3 substituted indole derivatives have been shown to possess high cytoprotective activity against oxidative hemolysis, protecting cell membranes from damage induced by reactive oxygen species. nih.govresearchgate.net The mechanism of action is suggested to involve hydrogen or electron transfer to quench free radicals, with the stability of the resulting indolyl radical being a key factor. researchgate.net

Other Reported Biological Activities (e.g., Anti-diabetic, Anti-malarial, Anti-hypertensive, Quorum Sensing Inhibition)

The versatile indole scaffold has been explored for a multitude of other therapeutic applications.

Anti-diabetic Activity: Indole derivatives are a promising source for the discovery of novel anti-diabetic drugs. researchgate.net They have been shown to possess antihyperglycemic and antioxidant properties. researchgate.net Specific mechanisms of action include the inhibition of enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. nih.govmdpi.com Additionally, halogenated indole derivatives have been investigated as aldose reductase inhibitors, which could help in managing long-term diabetic complications. nih.gov

Anti-malarial Activity: While the 7-chloro-4-aminoquinoline scaffold is a well-known and potent anti-malarial pharmacophore, there is less specific information on the anti-malarial activity of 7-chloro-indole derivatives. mdpi.comnih.govmesamalaria.orgfuture-science.combohrium.com The efficacy of the 7-chloroquinoline structure highlights the importance of the chlorine atom at the 7-position for this type of activity.

Anti-hypertensive Activity: Indole and its derivatives have been shown to possess significant antihypertensive properties in numerous studies. researchgate.net Various classes, including indole derivatives of phenoxypropanolamines and N-acetamido substituted indoles, have demonstrated the ability to reduce arterial pressure in spontaneously hypertensive rat models. nih.govnih.gov

Quorum Sensing Inhibition: Quorum sensing (QS) is a bacterial communication process that regulates virulence, and its inhibition is a novel anti-infective strategy. Indole and its derivatives have been identified as potent quorum sensing inhibitors (QSIs). nih.govresearchgate.net They can interfere with QS signal transmission, downregulate the expression of QS-related genes, and inhibit the formation of biofilms in pathogenic bacteria like Pseudomonas aeruginosa. nih.govresearchgate.net

Table 2: Summary of Other Biological Activities of Indole Scaffolds

| Activity | Indole Scaffold Type | Mechanism/Key Findings | Reference |

|---|---|---|---|

| Anti-diabetic | Indole-thiazolidinone derivatives | Potent α-glucosidase inhibition. | nih.gov |

| Anti-diabetic | 5-Halogenated N-indolylsulfonyl derivatives | Aldose reductase inhibition. | nih.gov |

| Anti-hypertensive | Phenoxypropanolamine indoles | Beta-adrenergic receptor antagonist and vasodilating action. | nih.gov |

| Quorum Sensing Inhibition | 3-(2-isocyanobenzyl)-1H-indole derivatives | Inhibited biofilm formation and virulence factor production in P. aeruginosa. | nih.gov |

Structure-Activity Relationship (SAR) Studies for Halogenated and N-Methylated Indole Scaffolds

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the indole scaffold. Research has consistently shown that substitutions on both the indole nitrogen and the benzene ring significantly impact biological activity.

N-Methylation: Methylation at the N-1 position is a key modification. For kinase inhibition, N-methylation has been identified as an important factor for potency. nih.gov However, its role can be target-dependent; for 5-HT6 receptor ligands, an unsubstituted N-1 was required for agonist activity, while adding a bulky substituent could switch the compound to an antagonist. sci-hub.se

Halogenation: The position and nature of halogen substituents are critical. SAR studies on marine indole alkaloids revealed that bromine substitution at the C-7 position provides the best inhibitory activity for CDK1 and CDK5. nih.gov In other series, halogenation at the C-5 position (with either chlorine or fluorine) was found to enhance potency for CB1 receptor modulation. nih.gov These studies underscore that halogen substitutions can profoundly influence the biological and physicochemical properties of indole derivatives. researchgate.net

Influence of Substituents on Bioactivity

N-1 Methylation: The methylation of the indole nitrogen at the N-1 position removes the hydrogen bond donor capability of the N-H group. This modification can have significant consequences for biological activity. In some molecular contexts, the N-H proton is crucial for forming hydrogen bonds with target receptors, and its replacement with a methyl group can lead to a loss of activity. nih.gov For instance, studies on certain indole derivatives have shown that N-1 substitution can prevent the formation of the indolyl radical, which may decrease potential cytoprotective antioxidant effects that rely on the Hydrogen Atom Transfer (HAT) mechanism. nih.gov Conversely, in other cases, N-1 methylation can enhance activity or confer selectivity. The methyl group can provide favorable steric interactions within a binding pocket or increase lipophilicity, which may improve membrane permeability. For example, a study on a series of indole alkaloids found that replacing the N-1 proton with a methyl group was a critical determinant of cytotoxic activity, with the methylated analogues showing significantly higher potency. mdpi.com Furthermore, N-((1-methyl-1H-indol-3-yl)methyl) derivatives have been investigated as potential inhibitors of tubulin polymerization for anticancer applications. rsc.org

C-7 Chloro Substitution: The placement of a halogen, such as chlorine, on the benzene portion of the indole ring can significantly impact bioactivity. The chlorine atom at the C-7 position is an electron-withdrawing group and increases the lipophilicity of the molecule. These properties can influence everything from target binding affinity to metabolic stability. In a series of 3-substituted-1H-imidazol-5-yl-1H-indoles, halogen substitution on the indole ring was found to be a key feature for potent activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

In a different context, researchers developing Factor Xa inhibitors found that incorporating a 3-chloroindole moiety led to a dramatic (7- to 50-fold) increase in potency compared to the corresponding 3-methylindole (B30407) analogues. acs.orgfigshare.com This enhanced activity was attributed in part to the stronger hydrophobicity of the chloro-substituted compounds. figshare.com While these examples involve chlorine at different positions, they underscore the general principle that chloro-substitution on the indole ring is a powerful strategy for modulating biological effects.

The combined effect of the 1-methyl and 7-chloro substituents in this compound would be a molecule with increased lipophilicity and no N-H hydrogen bond donor capacity. The specific biological outcome of these combined features would be highly dependent on the topology and chemical nature of the target protein's binding site.

| Substituent | Position | General Influence on Properties | Potential Impact on Bioactivity (Context-Dependent) |

|---|---|---|---|

| -CH₃ (Methyl) | N-1 | Removes H-bond donor capability; Increases lipophilicity. | Can decrease activity by preventing H-bonding or increase it via favorable steric/hydrophobic interactions. nih.govmdpi.com |

| -Cl (Chloro) | C-7 | Electron-withdrawing; Increases lipophilicity. | Can enhance binding affinity and potency through hydrophobic and electronic interactions. mdpi.comacs.orgfigshare.com |

Pharmacophore Identification for Target Interaction